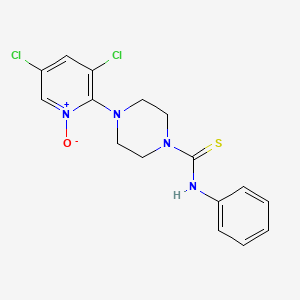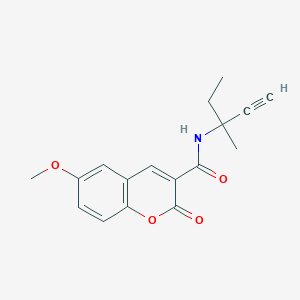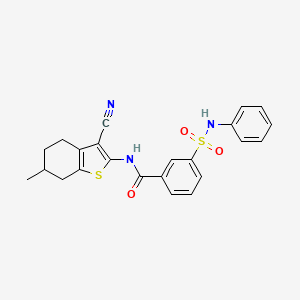![molecular formula C25H30ClNO4S2 B4297664 N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297664.png)
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide
Overview
Description
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide, also known as A-438079, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in various physiological and pathological processes. The purpose of
Mechanism of Action
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in various physiological and pathological processes. The P2X7 receptor is expressed in various cell types, including immune cells, glial cells, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound binds to the P2X7 receptor and prevents its activation, thereby inhibiting the release of proinflammatory cytokines and reducing microglial activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In immune cells, this compound has been shown to inhibit the activation of the NLRP3 inflammasome and reduce the release of IL-1β and TNF-α. In glial cells, this compound has been shown to reduce microglial activation and inhibit the release of proinflammatory cytokines. In cancer cells, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor in various cell types. Another advantage is its ability to inhibit the release of proinflammatory cytokines and reduce microglial activation, which can be useful in studying neuroinflammatory diseases. One limitation is its relatively low potency, which may require higher concentrations for effective inhibition of the P2X7 receptor. Another limitation is its potential off-target effects, which may require additional controls in experimental design.
Future Directions
There are several future directions for the study of N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide. One direction is the development of more potent and selective P2X7 receptor antagonists for use in various scientific research applications. Another direction is the investigation of the role of the P2X7 receptor in various physiological and pathological processes, including neuroinflammation, autoinflammation, and cancer. Additionally, the potential use of this compound as an anticancer agent warrants further investigation, particularly in preclinical and clinical studies.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide has been studied for its potential use in various scientific research applications, including neuroscience, immunology, and oncology. In neuroscience, this compound has been shown to inhibit the release of proinflammatory cytokines and reduce microglial activation, suggesting its potential use in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. In immunology, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, suggesting its potential use in the treatment of autoinflammatory diseases such as gout and rheumatoid arthritis. In oncology, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, suggesting its potential use as an anticancer agent.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClNO4S2/c1-2-24(25-14-17-10-18(15-25)12-19(11-17)16-25)27-33(30,31)23-5-3-4-22(13-23)32(28,29)21-8-6-20(26)7-9-21/h3-9,13,17-19,24,27H,2,10-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKLPFQTIYSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(tert-butylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297583.png)
![4-{[(3-ethoxypropyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297587.png)

![5-acetyl-2-amino-2,4-dimethoxy-4-methyl-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B4297604.png)
![ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4297610.png)

![2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297640.png)

![N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B4297655.png)
![N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B4297656.png)

![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B4297681.png)
![3-{[(3-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4297688.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4297692.png)
